2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound with a molecular formula of C23H34N2O4S. This compound is known for its unique structural features, which include a dimethylamino naphthalene moiety and a sulfonylamino group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate involves multiple steps. The starting materials typically include dimethylamino naphthalene and sulfonyl chloride. The reaction proceeds through a series of nucleophilic substitution and oxidation reactions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The mechanism of action of Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets. The dimethylamino naphthalene moiety allows the compound to bind to proteins and enzymes, altering their activity. The sulfonylamino group plays a crucial role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- **11-[(5-dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid
- **5-(dimethylamino)-1-naphthalenesulfonamide
- **3-(dimethylamino)-1-propylamine
Uniqueness
Compared to similar compounds, Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate stands out due to its complex structure and the presence of both sulfonyl and disulfanyl groups. These features contribute to its unique reactivity and wide range of applications in scientific research.
Properties
IUPAC Name |
sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O9S4.Na/c1-23(2)16-7-3-6-15-14(16)5-4-8-17(15)36(28,29)22-10-12-35-34-11-9-20(26)33-24-19(25)13-18(21(24)27)37(30,31)32;/h3-8,18,22H,9-13H2,1-2H3,(H,30,31,32);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLNUDOTHYPOOO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N3NaO9S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404894 |
Source
|
Record name | AC1NE8WU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024168-37-3 |
Source
|
Record name | AC1NE8WU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.